2-Bromo-7-methoxy-imidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-methoxy-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a bromine atom at the second position and a methoxy group at the seventh position on the imidazo[1,2-a]pyridine ring. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine typically involves the bromination of 7-methoxy-imidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of 2-substituted-7-methoxy-imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of 7-methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid or aldehyde derivatives.
Reduction Reactions: Formation of de-brominated or reduced derivatives of the parent compound.
Scientific Research Applications
2-Bromo-7-methoxy-imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
2-Bromo-imidazo[1,2-a]pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-imidazo[1,2-a]pyridine: Lacks the bromine atom, which may influence its chemical properties and interactions.
2-Chloro-7-methoxy-imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine, which may alter its reactivity and biological effects
Uniqueness: 2-Bromo-7-methoxy-imidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and methoxy group, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
2-bromo-7-methoxyimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQLJYKTZDMVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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